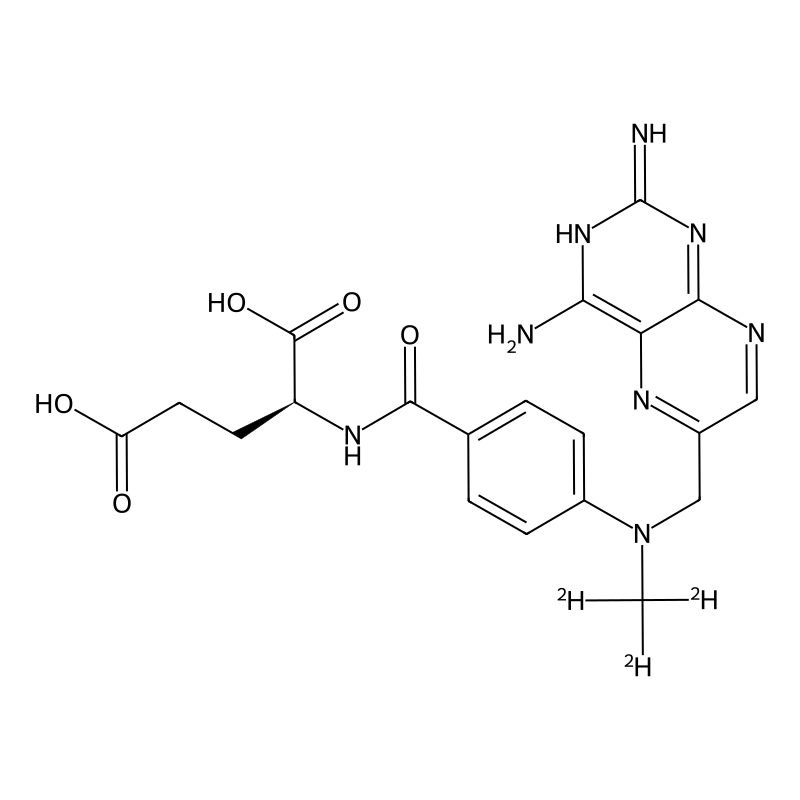

Methotrexate-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard for Quantifying Methotrexate

Methotrexate-d3 functions as an internal standard for analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) []. MTX is a complex molecule that can be difficult to quantify accurately. An internal standard is a similar compound "spiked" into a sample alongside the target molecule (MTX) []. This standard has a slightly different structure, with a specific number of Deuterium atoms replacing Hydrogen atoms (indicated by the "-d3" in Methotrexate-d3).

Here's how it works:

Methotrexate-d3 is a stable isotope-labeled derivative of methotrexate, a well-known antimetabolite and chemotherapeutic agent. It is chemically represented as C20H22N8O5, with the addition of three deuterium atoms, which are isotopes of hydrogen. This modification allows for enhanced tracking in biological studies and pharmacokinetic research. Methotrexate itself functions primarily as an inhibitor of dihydrofolate reductase, thereby disrupting nucleotide synthesis and cellular proliferation.

- Inhibition of Dihydrofolate Reductase: Methotrexate-d3 binds to the active site of dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate, which is crucial for DNA synthesis.

- Polyglutamation: The compound can undergo polyglutamation, which enhances its retention within cells and increases its efficacy as an antitumor agent.

- Metabolism: Methotrexate-d3 is metabolized in the liver through oxidation and conjugation processes, similar to methotrexate, leading to various metabolites that can be tracked using its deuterated form.

Methotrexate-d3 exhibits biological activities akin to methotrexate, including:

- Antineoplastic Effects: It is primarily used in cancer therapy due to its ability to inhibit rapidly dividing cells.

- Immunosuppressive Properties: Methotrexate-d3 also plays a role in treating autoimmune diseases by modulating immune responses.

- Adenosine Release: Methotrexate induces adenosine release, which mediates anti-inflammatory effects, potentially reducing pro-inflammatory cytokines in various conditions .

The synthesis of Methotrexate-d3 involves several steps:

- Starting Material Preparation: The synthesis begins with the preparation of methotrexate as the base compound.

- Deuteration: Deuterium-labeled reagents are introduced during specific steps of the synthesis process to incorporate deuterium atoms into the methotrexate structure.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure that it meets purity standards for research applications.

Methotrexate-d3 has several applications, particularly in research:

- Pharmacokinetic Studies: It serves as a tracer in studies examining the absorption, distribution, metabolism, and excretion of methotrexate in biological systems.

- Biological Research: Used in studies investigating the mechanisms of action and effects of methotrexate on cellular processes.

- Clinical Monitoring: Helps in therapeutic drug monitoring by providing accurate quantification methods for methotrexate levels in biological samples.

Research involving Methotrexate-d3 has highlighted its interactions with various compounds:

- Vitamin D3 Synergy: Studies have shown that Vitamin D3 may enhance the therapeutic effects of methotrexate while mitigating some side effects associated with its use .

- Drug-Drug Interactions: Methotrexate-d3 can be used to study interactions with other medications that may affect its metabolism or efficacy.

Methotrexate-d3 can be compared with several similar compounds, each possessing unique characteristics:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methotrexate | C20H22N8O5 | Standard form; widely used in cancer therapy. |

| 6-Mercaptopurine | C5H5N5OS | Another antimetabolite; used primarily for leukemia. |

| Pemetrexed | C20H22N4O6S | Multi-targeted antifolate; used for lung cancer treatment. |

| Leucovorin | C20H23N7O7S | Used as a rescue agent after high-dose methotrexate therapy. |

Uniqueness of Methotrexate-d3

The uniqueness of Methotrexate-d3 lies primarily in its isotopic labeling, which allows for precise tracking and quantification in biological systems without altering its pharmacological properties. This feature makes it invaluable for understanding the pharmacokinetics and dynamics of methotrexate therapy in clinical settings.

Molecular Composition and Formula (C20H19D3N8O5)

Methotrexate-d3 is a deuterated analog of methotrexate characterized by the molecular formula C20H19D3N8O5, representing the incorporation of three deuterium atoms into the methotrexate structure [4]. The compound maintains the fundamental structural framework of methotrexate while exhibiting isotopic substitution specifically at the methyl group attached to the nitrogen atom in the para-aminobenzoic acid moiety [2] [5]. This deuteration pattern results in a molecular weight of 457.46 g/mol, representing an increase of approximately 3 atomic mass units compared to the non-deuterated parent compound [7] [8].

The molecular structure consists of three primary structural domains: a pteridine ring system bearing amino substituents at positions 2 and 4, a para-aminobenzoic acid linker region, and a glutamic acid residue [1] [4]. The deuterium labeling occurs exclusively at the N-methyl position, where the three hydrogen atoms of the methyl group are replaced with deuterium atoms, creating the trideuteriomethyl functionality [4] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C20H19D3N8O5 | [2] [4] |

| Molecular Weight | 457.46 g/mol | [2] [7] |

| Monoisotopic Mass | 457.190146 Da | [4] |

| Chemical Abstracts Service Number | 432545-63-6 | [2] [10] |

Structural Characterization and Isotopic Distribution

The structural characterization of Methotrexate-d3 reveals a high degree of isotopic purity, with deuterium incorporation typically exceeding 98% at the labeled positions [23]. The compound exists predominantly as the S-enantiomer, maintaining the same stereochemical configuration as the parent methotrexate molecule at the glutamic acid alpha-carbon [1] [7]. Mass spectrometric analysis demonstrates the characteristic isotopic distribution pattern resulting from the presence of three deuterium atoms, creating a distinct molecular ion peak shifted by approximately 3 mass units relative to unlabeled methotrexate [24] [27].

The pteridine ring system maintains its planar configuration, with the 2,4-diaminopteridine moiety serving as the primary pharmacophore region [16] [39]. Structural analysis indicates that the deuterium substitution does not significantly alter the overall molecular geometry or conformational preferences of the compound [25]. The trideuteriomethyl group exhibits similar spatial orientation to the corresponding trimethyl group in non-deuterated methotrexate, preserving the critical molecular recognition features [4] [23].

Nuclear magnetic resonance spectroscopy provides definitive confirmation of the deuterium incorporation pattern, with the disappearance of the characteristic N-methyl proton signals and the appearance of corresponding deuterium-decoupled carbon resonances [12] [15]. The isotopic distribution analysis reveals minimal scrambling of deuterium to other molecular positions, confirming the selectivity of the labeling process [23] [26].

Physicochemical Properties

Melting Point and Thermal Stability

Methotrexate-d3 exhibits a melting point of 210°C with decomposition, closely paralleling the thermal behavior observed for non-deuterated methotrexate [10] [13]. The compound demonstrates thermal stability under standard storage conditions, though it shows sensitivity to elevated temperatures and exhibits decomposition characteristics typical of pteridine-containing compounds [9] [10]. Differential scanning calorimetry analysis reveals that the deuterium substitution introduces subtle modifications to the thermal transition profile, with slight alterations in the enthalpy of fusion compared to the parent compound [25].

The thermal decomposition pathway involves initial degradation of the glutamic acid side chain, followed by fragmentation of the pteridine ring system [9]. Storage stability studies indicate that Methotrexate-d3 maintains chemical integrity when stored at temperatures below 15°C under inert atmospheric conditions [9]. The compound exhibits hygroscopic properties and demonstrates photosensitivity, necessitating protection from light during storage and handling [9] [10].

| Thermal Property | Value | Conditions |

|---|---|---|

| Melting Point | 210°C (with decomposition) | [10] [13] |

| Storage Temperature | <15°C (recommended) | [9] |

| Thermal Stability | Stable under inert atmosphere | [9] |

| Light Sensitivity | Photosensitive | [9] |

Solubility Profile and Solution Behavior

The solubility characteristics of Methotrexate-d3 demonstrate significant pH dependence, reflecting the amphoteric nature of the compound [14] [29]. At physiological pH, the compound exists predominantly in ionized forms due to the presence of multiple ionizable functional groups [29] [30]. The compound exhibits poor solubility in water at neutral pH, with enhanced dissolution observed under alkaline conditions where deprotonation of the carboxylic acid groups occurs [14] [36].

Methotrexate-d3 shows limited solubility in organic solvents including ethanol, chloroform, and diethyl ether [9]. The partition coefficient (log P) has been determined to be approximately -1.8, indicating the hydrophilic character of the molecule [38]. Solution behavior studies reveal that the compound forms stable solutions in dimethyl sulfoxide and demonstrates enhanced solubility in the presence of surfactants or solubilizing agents [11] [12].

The deuterium isotope effect manifests in subtle alterations to the solvation behavior, with deuterated analogs typically exhibiting modified hydrogen bonding interactions with solvent molecules [19] [25]. These changes can result in measurable differences in solubility parameters, though the magnitude of these effects is generally modest for Methotrexate-d3 [25].

| Solvent System | Solubility Characteristics | Reference |

|---|---|---|

| Water (neutral pH) | Poor solubility | [14] [36] |

| Water (alkaline pH) | Enhanced solubility | [14] |

| Organic solvents | Limited solubility | [9] |

| Dimethyl sulfoxide | Good solubility | [12] |

Spectroscopic Characteristics

The spectroscopic properties of Methotrexate-d3 reflect both the inherent characteristics of the methotrexate chromophore and the specific modifications introduced by deuterium substitution [12] [15]. Ultraviolet-visible spectroscopy reveals absorption maxima characteristic of the pteridine ring system, with principal absorption bands occurring in the 280-310 nanometer region [27] [36]. The presence of deuterium does not significantly alter the electronic transitions, maintaining the characteristic spectral profile of the parent compound [12].

Infrared spectroscopy demonstrates the expected vibrational modes associated with the pteridine, benzoyl, and glutamic acid functional groups [12] [15]. The deuterium substitution results in characteristic shifts in the vibrational frequencies, particularly for modes involving the C-D stretching and bending vibrations [42] [44]. These isotopic shifts provide definitive confirmation of deuterium incorporation and can be used for analytical identification purposes [12] [42].

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural confirmation, with proton nuclear magnetic resonance showing the absence of signals corresponding to the N-methyl protons and carbon-13 nuclear magnetic resonance revealing the characteristic isotopic shifts associated with deuterium substitution [12] [15]. Two-dimensional nuclear magnetic resonance techniques provide detailed structural information and confirm the site-specific nature of the deuterium labeling [12].

Mass spectrometry exhibits the characteristic isotopic pattern resulting from the presence of three deuterium atoms, with molecular ion peaks shifted by 3 mass units relative to unlabeled methotrexate [24] [27]. Fragmentation patterns in tandem mass spectrometry provide additional structural confirmation and enable selective detection in biological matrices [24] [26].

Crystal Structure Analysis

Crystal structure analysis of Methotrexate-d3 reveals structural features consistent with those observed for methotrexate and related pteridine derivatives [16] [17]. The compound crystallizes in a triclinic crystal system, with the asymmetric unit containing individual methotrexate molecules in specific conformational states [16]. X-ray diffraction studies demonstrate that the pteridine ring system maintains planarity, while the glutamic acid side chain adopts extended conformations stabilized by intermolecular hydrogen bonding interactions [16] [17].

The crystal packing arrangement involves extensive hydrogen bonding networks between amino groups on the pteridine rings and carboxyl functionalities of neighboring molecules [16]. These intermolecular interactions contribute to the overall crystal stability and influence the physical properties of the solid-state material [16] [17]. The deuterium atoms participate in the hydrogen bonding network, though with modified bond lengths and angles compared to protium-containing analogs [42] [44].

Powder X-ray diffraction analysis indicates that Methotrexate-d3 retains crystalline character under standard conditions, with characteristic diffraction patterns that can be used for solid-state identification and purity assessment [11] [12]. The crystal structure accommodates the deuterium substitution without significant perturbation of the overall molecular packing arrangement [25].

Structural flexibility analysis reveals that the molecule exhibits conformational freedom around several rotatable bonds, particularly the C6-C9 bond connecting the pteridine ring to the para-aminobenzoic acid moiety [16] [39]. This conformational variability has been observed in various crystal forms and enzyme-bound states, suggesting that the molecule can adapt its conformation to different chemical environments [16] [39].

Comparative Properties with Non-deuterated Methotrexate

Comparative analysis between Methotrexate-d3 and non-deuterated methotrexate reveals both similarities and distinct differences arising from the isotopic substitution [19] [21] [25]. The most significant differences manifest in the kinetic isotope effects, where the stronger C-D bonds compared to C-H bonds result in altered reaction rates for processes involving cleavage at the deuterated positions [19] [21] [28].

Physical property comparisons demonstrate that deuterium substitution introduces measurable but modest changes in melting point, solubility, and other physicochemical parameters [25]. The deuterated analog typically exhibits slightly enhanced thermal stability and modified solvation characteristics due to the altered hydrogen bonding interactions [19] [25]. These property modifications are generally consistent with established principles governing deuterium isotope effects in pharmaceutical compounds [21] [28].

Spectroscopic differences are readily apparent, with infrared spectroscopy showing characteristic frequency shifts for vibrational modes involving the deuterated positions [42] [44]. The C-D stretching frequencies occur at lower wavenumbers compared to corresponding C-H modes, providing a reliable analytical signature for deuterium incorporation [42]. Nuclear magnetic resonance spectroscopy reveals isotopic shifts in carbon-13 resonances adjacent to deuterium substitution sites [12] [15].

| Property | Methotrexate | Methotrexate-d3 | Difference |

|---|---|---|---|

| Molecular Weight | 454.44 g/mol | 457.46 g/mol | +3.02 g/mol |

| Melting Point | 205°C (dec.) | 210°C (dec.) | +5°C |

| Isotopic Purity | Natural abundance | >98% D incorporation | Deuterium labeled |

| Kinetic Behavior | Standard rates | Reduced rates (isotope effect) | Slower metabolism |

The deuterium kinetic isotope effect represents the most pharmaceutically relevant difference, with deuterated drugs typically exhibiting reduced metabolic rates due to the increased bond strength of C-D relative to C-H bonds [19] [21] [28]. This effect can result in prolonged half-lives and altered pharmacokinetic profiles, making deuterated analogs valuable for both analytical applications and potential therapeutic modifications [21] [28].

Deuteration Strategies and Mechanisms

The synthesis of deuterated methotrexate (Methotrexate-d3) requires sophisticated strategies that selectively incorporate deuterium atoms into specific positions of the methotrexate molecule while maintaining the compound's structural integrity and biological activity [1] [2]. Multiple deuteration approaches have been developed to address the unique chemical characteristics of this antifolate compound.

Hydrogen-Deuterium Exchange Reactions represent the most fundamental approach for deuterium incorporation into methotrexate. This method involves exposing the parent compound to deuterium oxide (D2O) under controlled conditions, typically at temperatures ranging from 20-100°C [3] [4]. The exchange process is facilitated by the presence of labile hydrogen atoms in the methotrexate structure, particularly those associated with amino groups and the methylamino functionality [5]. While this approach offers operational simplicity, it typically achieves moderate selectivity and requires careful optimization to prevent unwanted side reactions.

Catalytic Deuteration Methods employ transition metal catalysts, particularly palladium and platinum complexes, to facilitate the selective incorporation of deuterium gas (D2) into specific molecular positions [5] [6]. These methods operate under mild to moderate temperatures (25-150°C) and can achieve high yields (70-95%) with excellent selectivity [3]. The catalytic approach is particularly valuable for introducing deuterium at specific aromatic positions within the pteridine ring system of methotrexate.

Metal-Catalyzed Carbon-Hydrogen Activation represents an advanced strategy that employs specialized transition metal complexes to selectively activate carbon-hydrogen bonds and replace them with carbon-deuterium bonds [6] [7]. This approach operates at elevated temperatures (80-180°C) and utilizes deuterated solvents such as D2O or CD3OD as deuterium sources. The method achieves moderate to high selectivity and yields ranging from 60-85%, making it particularly suitable for late-stage deuteration of complex pharmaceutical molecules [8].

Chemical Reduction with Deuterium Sources involves the use of deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) to introduce deuterium atoms through reduction reactions [9] [10]. This approach offers very high selectivity and can achieve yields of 70-95%, making it particularly valuable for specific functional group modifications within the methotrexate structure.

Isotopic Enrichment Techniques

Achieving high isotopic purity in Methotrexate-d3 requires sophisticated enrichment techniques that maximize deuterium content while minimizing protium contamination [11] [3]. The selection of appropriate enrichment methods depends on the desired level of deuteration and the specific requirements of the intended application.

Electrolytic Enrichment stands as one of the most effective methods for achieving high deuterium concentrations [12] [11]. This technique exploits the electrochemical differences between hydrogen and deuterium, achieving enrichment factors of 3-8 and final purities exceeding 99% [11]. The process involves the electrolysis of deuterium-containing solutions, where the preferential evolution of hydrogen gas leaves behind deuterium-enriched material. While energy-intensive, this method is particularly valuable for producing high-purity deuterated precursors used in methotrexate synthesis.

Gas-Phase Separation Techniques utilize the molecular weight differences between hydrogen and deuterium compounds to achieve separation [11]. These methods achieve enrichment factors of 1.2-2.0 and can produce materials with purities ranging from 95-99%. The technique is particularly applicable during the synthesis of deuterated building blocks used in methotrexate construction.

Distillation-Based Enrichment exploits the vapor pressure differences between deuterated and non-deuterated compounds [11]. While achieving modest enrichment factors (1.05-1.1), this method offers low energy requirements and excellent scalability, making it suitable for large-scale production of deuterated solvents and reagents used in methotrexate synthesis.

Chemical Exchange Methods involve equilibrium reactions between deuterated and non-deuterated species, achieving enrichment factors of 1.1-1.5 [11]. These techniques are particularly valuable for enriching specific functional groups within partially deuterated methotrexate intermediates, allowing for the selective enhancement of deuterium content at desired molecular positions.

Purification Protocols

The purification of Methotrexate-d3 requires specialized protocols that effectively separate the desired deuterated product from unlabeled starting materials, partially deuterated intermediates, and synthetic byproducts while preserving deuterium incorporation [13] [14].

Crystallization Techniques serve as the primary purification method for Methotrexate-d3, exploiting solubility differences between the deuterated compound and its impurities [15] [13]. The process typically involves dissolving the crude deuterated product in appropriate solvents such as acetone-water or ethanol-water mixtures, followed by controlled precipitation [15]. This method achieves recoveries of 80-95% while providing high purity enhancement and excellent deuterium retention [13]. The crystallization process must be carefully optimized to prevent deuterium-hydrogen exchange during the purification procedure.

High-Performance Liquid Chromatography (HPLC) Purification offers exceptional resolution for separating deuterated methotrexate from closely related compounds [14] [16]. Preparative HPLC systems utilize specialized stationary phases and mobile phase compositions that can distinguish between isotopic variants of the molecule. The method achieves recoveries of 75-95% with very high purity enhancement, making it particularly valuable for obtaining research-grade Methotrexate-d3.

Column Chromatographic Separations employ various stationary phases to separate compounds based on polarity and size differences [17] [14]. Silica gel chromatography with carefully optimized solvent systems can effectively separate deuterated methotrexate from synthetic impurities. The method typically achieves recoveries of 70-90% with medium to high purity enhancement.

Solid Phase Extraction (SPE) protocols utilize selective adsorption mechanisms to isolate Methotrexate-d3 from complex reaction mixtures [18] [19]. SPE cartridges with specialized sorbents can selectively retain the deuterated compound while allowing impurities to pass through. This technique is particularly valuable for sample cleanup and concentration procedures, achieving recoveries of 60-85%.

Quality Control and Characterization Methods

Comprehensive quality control of Methotrexate-d3 requires multiple analytical techniques that can accurately assess both chemical purity and isotopic integrity [20] [3]. The characterization process must confirm the correct molecular structure, determine deuterium incorporation levels, and verify the absence of unwanted impurities.

High-Resolution Mass Spectrometry (HRMS) serves as the primary analytical tool for determining isotopic composition and molecular integrity [20] [14]. Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) provides exceptional sensitivity for detecting isotopic variants and measuring deuterium incorporation levels. The technique can accurately quantify isotopic purity at the parts-per-million level and requires minimal sample preparation [20]. Mass spectrometric analysis involves the extraction and integration of isotopic ion peaks, followed by calculation of the isotopic enrichment of the labeled compound [3] [14].

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural confirmation and quantitative deuterium analysis [21] [3]. Proton NMR (1H NMR) spectroscopy reveals the positions and extent of deuterium incorporation through the absence or reduction of specific proton signals [22] [23]. Deuterium NMR (2H NMR) spectroscopy directly detects deuterium atoms and provides quantitative information about deuteration levels [21]. The technique requires deuterated solvents to prevent interference from solvent protons [24] [25].

Liquid Chromatography-Mass Spectrometry (LC-MS) combines separation capabilities with mass spectrometric detection to provide comprehensive compound characterization [26] [27]. The technique offers very high sensitivity (picogram per milliliter levels) and excellent quantitative capability for measuring Methotrexate-d3 concentrations [26]. LC-MS methods utilize deuterated internal standards to ensure accurate quantification and can detect metabolites and impurities that may co-elute with the target compound [28] [19].

Gas Chromatography-Mass Spectrometry (GC-MS) provides additional analytical capabilities for volatile derivatives of Methotrexate-d3 [13]. While requiring derivatization for the parent compound, GC-MS offers excellent separation efficiency and can detect trace impurities that may not be observable by other techniques.

Isotopic Purity Assessment

The accurate determination of isotopic purity in Methotrexate-d3 requires sophisticated analytical approaches that can distinguish between different deuteration patterns and quantify the extent of isotopic incorporation [20] [29]. This assessment is critical for ensuring the quality and consistency of the deuterated pharmaceutical compound.

Mass Spectrometric Isotopic Analysis employs high-resolution instruments to measure the relative abundances of different isotopic species [20] [30]. The analysis involves recording full-scan mass spectra, extracting individual isotopic ions, and calculating isotopic enrichment through peak integration [3]. Advanced data processing methods account for natural isotopic contributions from other elements in the molecule, providing accurate measurements of deuterium incorporation [14]. The technique can distinguish between different isotopologues (molecules with different numbers of deuterium atoms) and provide quantitative information about the distribution of deuterated species.

Binomial Distribution Analysis calculates the theoretical species abundance for deuterated compounds based on the isotopic enrichment and the number of labeled sites [11]. This approach uses polynomial expansion to predict the fractional abundance of each isotopic species, allowing for comparison with experimental results and validation of synthetic outcomes. The method is particularly valuable for compounds with multiple deuteration sites, where complex isotopic patterns may arise [11].

Nuclear Magnetic Resonance Quantification provides direct measurement of deuterium content through integration of NMR signals [21] [23]. Quantitative 1H NMR spectroscopy measures the reduction in proton signals corresponding to deuterated positions, while 2H NMR directly quantifies deuterium content [21]. The technique can achieve accuracy levels of 0.1-1% and provides site-specific information about deuteration patterns [22].

Comparative Analytical Methods involve the simultaneous analysis of deuterated and non-deuterated reference materials to establish isotopic purity [20] [29]. These methods utilize internal standards and calibration curves to ensure accurate quantification and can detect impurities that may not be apparent in single-compound analyses. The approach is particularly valuable for validating synthetic methods and ensuring batch-to-batch consistency.

Chromatographic Isotope Effect Studies exploit the subtle differences in retention behavior between deuterated and non-deuterated compounds to assess purity [16]. High-performance liquid chromatography can sometimes resolve isotopic variants, providing additional confirmation of deuterium incorporation and compound identity. This technique is particularly useful when combined with mass spectrometric detection to provide comprehensive characterization data.